REACTION_CXSMILES
|
[CH:1]([N-]C(C)C)(C)C.[Li+].[Br:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][C:17]([O:19][CH3:20])=[O:18])=[CH:12][CH:11]=1.IC>O1CCCC1>[Br:9][C:10]1[CH:11]=[CH:12][C:13]([CH:16]([CH3:1])[C:17]([O:19][CH3:20])=[O:18])=[CH:14][CH:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CC(=O)OC
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The mixture solution was stirred for 0.5 hour at that temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −78° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 10 minutes at −78° C.
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
was removed from the cooling bath
|
Type
|
STIRRING
|
Details
|
stirred for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with sat. ammonium chloride
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CONCENTRATION
|
Details
|
The organic layer concentrated
|
Type
|
CUSTOM
|
Details
|
to dry
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (silica-gel, petroleum:ethyl acetate=20:1)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |